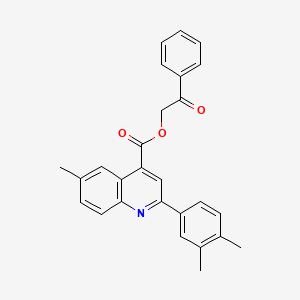

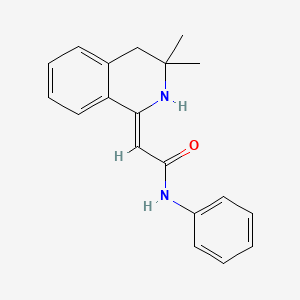

![molecular formula C22H18ClF3N2O3S B11621895 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{N-[2-Chloro-5-(trifluorométhyl)phényl]benzènesulfonamido}-N-(4-méthylphényl)acétamide est un composé organique complexe connu pour ses diverses applications dans la recherche scientifique et l'industrie. Ce composé présente un groupe sulfonamide, un groupe trifluorométhyle et un cycle aromatique chloré, ce qui en fait un sujet d'intérêt dans diverses études chimiques et biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 2-{N-[2-Chloro-5-(trifluorométhyl)phényl]benzènesulfonamido}-N-(4-méthylphényl)acétamide implique généralement plusieurs étapes :

Formation de l'intermédiaire sulfonamide : La première étape implique la réaction de la 2-chloro-5-(trifluorométhyl)aniline avec le chlorure de benzènesulfonyle en présence d'une base comme la pyridine ou la triéthylamine. Cette réaction forme l'intermédiaire sulfonamide.

Acylation : L'intermédiaire sulfonamide est ensuite mis à réagir avec le chlorure de 4-méthylphénylacétyle en présence d'une base pour former le produit final.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu et des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le choix du solvant, le contrôle de la température et les techniques de purification telles que la recristallisation ou la chromatographie sont cruciaux dans le processus industriel.

Analyse Des Réactions Chimiques

Types de réactions

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile en raison de la présence des groupes chloro et trifluorométhyle.

Oxydation et réduction : Les cycles aromatiques et le groupe sulfonamide peuvent participer à des réactions d'oxydation et de réduction dans des conditions appropriées.

Hydrolyse : Le groupe acétamide peut être hydrolysé en milieu acide ou basique.

Réactifs et conditions courants

Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Catalyseurs tels que le palladium sur charbon (Pd/C) avec du gaz hydrogène.

Hydrolyse : Conditions acides utilisant l'acide chlorhydrique ou conditions basiques utilisant l'hydroxyde de sodium.

Produits principaux

Substitution : Formation de dérivés substitués en fonction du nucléophile utilisé.

Oxydation : Formation de sulfoxydes ou de sulfones.

Réduction : Formation d'amines ou d'alcools.

Hydrolyse : Formation d'acides carboxyliques et d'amines.

Applications De Recherche Scientifique

Chimie

Catalyse : Utilisé comme ligand dans des réactions catalytiques.

Synthèse organique : Intermédiaire dans la synthèse de molécules plus complexes.

Biologie

Inhibition enzymatique : Agit comme un inhibiteur pour certaines enzymes en raison de son groupe sulfonamide.

Études de liaison aux protéines : Utilisé dans des études pour comprendre les interactions protéines-ligands.

Médecine

Développement de médicaments : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques en raison de ses caractéristiques structurales uniques.

Industrie

Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

Agriculture : Utilisation potentielle dans la synthèse d'agrochimiques.

Mécanisme d'action

Le composé exerce ses effets principalement par son interaction avec les molécules biologiques. Le groupe sulfonamide peut imiter la structure des substrats naturels, lui permettant de se lier aux sites actifs des enzymes et d'inhiber leur activité. Le groupe trifluorométhyle améliore la lipophilie du composé, améliorant sa capacité à traverser les membranes cellulaires et à atteindre les cibles intracellulaires.

Mécanisme D'action

The compound exerts its effects primarily through its interaction with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Chloro-5-(trifluorométhyl)aniline : Partage les groupes trifluorométhyle et chloro, mais n'a pas les fonctionnalités sulfonamide et acétamide.

N-(4-Méthylphényl)acétamide : Contient le groupe acétamide, mais n'a pas les fonctionnalités sulfonamide et trifluorométhyle.

Unicité

2-{N-[2-Chloro-5-(trifluorométhyl)phényl]benzènesulfonamido}-N-(4-méthylphényl)acétamide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.

Cette vue d'ensemble détaillée fournit une compréhension complète de 2-{N-[2-Chloro-5-(trifluorométhyl)phényl]benzènesulfonamido}-N-(4-méthylphényl)acétamide, mettant en évidence sa synthèse, ses réactions, ses applications et ses propriétés uniques

Propriétés

Formule moléculaire |

C22H18ClF3N2O3S |

|---|---|

Poids moléculaire |

482.9 g/mol |

Nom IUPAC |

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C22H18ClF3N2O3S/c1-15-7-10-17(11-8-15)27-21(29)14-28(32(30,31)18-5-3-2-4-6-18)20-13-16(22(24,25)26)9-12-19(20)23/h2-13H,14H2,1H3,(H,27,29) |

Clé InChI |

USQOBKWYEDHZCD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

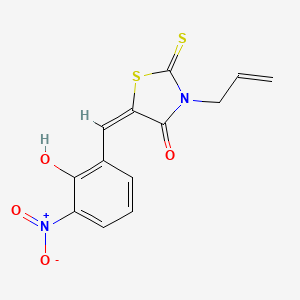

![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)

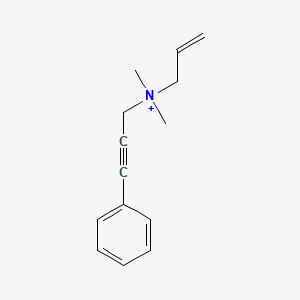

![ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621851.png)

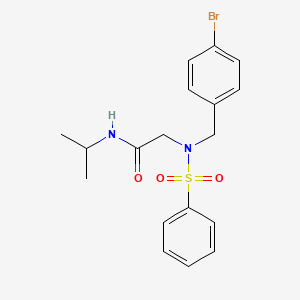

![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11621856.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621862.png)

![N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11621877.png)

![4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid](/img/structure/B11621883.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11621885.png)

![ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11621886.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621887.png)